2-(7-メトキシナフタレン-1-イル)酢酸

概要

説明

7-メチル-1-ナフチル酢酸は、ナフタレン誘導体のクラスに属する有機化合物です。これは、7位にメチル基、1位に酢酸部分を置換したナフタレン環系を特徴としています。 この化合物は、植物におけるオーキシン作用の強力な阻害剤としての役割で知られており、植物の成長と発達に関する研究において重要です .

2. 製法

合成経路と反応条件: 7-メチル-1-ナフチル酢酸の合成は、いくつかの方法によって達成できます。一般的な方法の1つは、7-メチル-1-ナフチルアセトニトリルを、4A分子ふるいを用いた水素化触媒と反応させることです。 この反応により、分離後に7-メチル-1-ナフチル酢酸が得られます .

工業的製造方法: 工業的な設定では、7-メチル-1-ナフチル酢酸の製造は通常、高収率と純度を確保するために、最適化された反応条件を使用した大規模合成で実施されます。効率的な製造には、高度な触媒と制御された反応環境の使用が不可欠です。

科学的研究の応用

7-Methyl-1-naphthyl acetic acid has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for various chemical transformations.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating plant hormone pathways.

Industry: It is utilized in the production of agrochemicals and plant growth regulators.

作用機序

7-メチル-1-ナフチル酢酸の主要な作用機序には、植物におけるオーキシン輸送の阻害が含まれます。これは、オーキシン輸送を仲介するAUX1、PIN、ABCBなどのタンパク質を標的にして阻害します。 この阻害は、オーキシン依存性の発達プロセスを阻害するため、植物生理学を研究するための貴重なツールとなっています .

類似の化合物:

1-ナフタレン酢酸: オーキシン阻害特性が類似した別のナフタレン誘導体.

インドール-3-酢酸: 構造と機能が異なる天然のオーキシン。

2,4-ジクロロフェノキシ酢酸: 除草剤として使用される合成オーキシン。

独自性: 7-メチル-1-ナフチル酢酸は、その特定の置換パターンによって独特です。これは、独特の化学的および生物学的特性を与えます。オーキシン輸送タンパク質を選択的に阻害する能力は、他のオーキシン関連化合物とは異なり、植物生物学において貴重な研究ツールとなっています。

生化学分析

Biochemical Properties

2-(7-Methoxynaphthalen-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 2-(7-Methoxynaphthalen-1-yl)acetic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-(7-Methoxynaphthalen-1-yl)acetic acid can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, 2-(7-Methoxynaphthalen-1-yl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 2-(7-Methoxynaphthalen-1-yl)acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(7-Methoxynaphthalen-1-yl)acetic acid remains stable under certain conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, in rodent models, low doses of 2-(7-Methoxynaphthalen-1-yl)acetic acid have been shown to reduce inflammation, whereas high doses can lead to liver toxicity and other adverse effects .

Metabolic Pathways

2-(7-Methoxynaphthalen-1-yl)acetic acid is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 2-(7-Methoxynaphthalen-1-yl)acetic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and bind to intracellular proteins, influencing its bioavailability and activity .

Subcellular Localization

The subcellular localization of 2-(7-Methoxynaphthalen-1-yl)acetic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism. The precise localization can determine the compound’s specific effects on cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-naphthyl acetic acid can be achieved through several methods. One common approach involves the reaction of 7-methyl-1-naphthyl acetonitrile with hydrogenation catalysts in the presence of 4A molecular sieves. This reaction yields 7-Methyl-1-naphthyl acetic acid after separation .

Industrial Production Methods: In industrial settings, the production of 7-Methyl-1-naphthyl acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are crucial for efficient production.

化学反応の分析

反応の種類: 7-メチル-1-ナフチル酢酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するナフトキノンを生成するために酸化できます。

還元: 還元反応により、ナフチルアルコール誘導体に変換できます。

置換: 求電子置換反応により、さまざまな官能基をナフタレン環に導入できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬が、制御された条件下で使用されます。

主な生成物:

酸化: ナフトキノン

還元: ナフチルアルコール

置換: ハロゲン化、ニトロ化、スルホン化されたナフタレン誘導体

4. 科学研究の用途

7-メチル-1-ナフチル酢酸は、科学研究でさまざまな用途があります。

化学: 有機合成における試薬として、およびさまざまな化学変換の前駆体として使用されます。

生物学: この化合物は、植物におけるオーキシン輸送の阻害における役割について研究されており、植物の成長と発達を理解するために不可欠です.

医学: 特に植物ホルモン経路の調節におけるその潜在的な治療的用途を探求するための研究が進行中です。

産業: 農薬と植物成長調整剤の製造に使用されます。

類似化合物との比較

1-Naphthaleneacetic acid: Another naphthalene derivative with similar auxin-inhibiting properties.

Indole-3-acetic acid: A naturally occurring auxin with distinct structural and functional properties.

2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.

Uniqueness: 7-Methyl-1-naphthyl acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit auxin transport proteins sets it apart from other auxin-related compounds, making it a valuable research tool in plant biology.

生物活性

2-(7-Methoxynaphthalen-1-yl)acetic acid (CAS No. 2361566-66-5) is an important organic compound primarily recognized as an intermediate in the synthesis of agomelatine, a novel antidepressant with melatonergic and serotonergic properties. This article explores the biological activities associated with 2-(7-Methoxynaphthalen-1-yl)acetic acid, including its pharmacological implications, mechanisms of action, and relevant case studies.

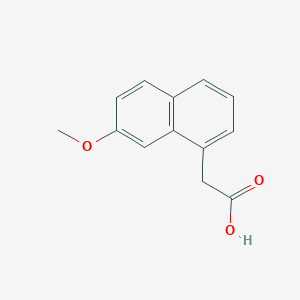

2-(7-Methoxynaphthalen-1-yl)acetic acid features a naphthalene ring with a methoxy group and a carboxylic acid functional group, contributing to its reactivity and biological activity. Its structure can be represented as follows:

Pharmacological Significance

The compound is primarily noted for its role in synthesizing agomelatine, which is indicated for treating major depressive episodes. Agomelatine acts as a selective agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin receptors (5-HT2C), influencing circadian rhythms and mood regulation .

The biological activity of 2-(7-Methoxynaphthalen-1-yl)acetic acid can be attributed to its conversion into agomelatine. This process involves several biochemical reactions:

- Melatonin Receptor Activation : Agomelatine's affinity for MT1 and MT2 receptors modulates sleep-wake cycles, which can alleviate symptoms of depression.

- Serotonin Receptor Antagonism : By blocking 5-HT2C receptors, agomelatine enhances dopaminergic and noradrenergic neurotransmission, contributing to its antidepressant effects .

Biological Activity Data

Case Studies

Several studies have investigated the effects of agomelatine, highlighting the importance of its precursor, 2-(7-Methoxynaphthalen-1-yl)acetic acid:

- Clinical Efficacy : A randomized controlled trial demonstrated that agomelatine significantly improved depressive symptoms compared to placebo, showcasing the therapeutic potential derived from 2-(7-Methoxynaphthalen-1-yl)acetic acid.

- Neuroprotective Properties : Research indicates that agomelatine may exert neuroprotective effects in animal models of depression by reducing oxidative stress and inflammation, thereby enhancing neuronal survival .

- Circadian Rhythm Regulation : Studies have shown that agomelatine administration positively influences sleep patterns in patients with major depressive disorder, further supporting the relevance of its melatonergic activity .

特性

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPYHKXILUFWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CC(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544066 | |

| Record name | (7-Methoxynaphthalen-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-22-2 | |

| Record name | 7-Methoxy-1-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Methoxynaphthalen-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-1-naphthaleneacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。